molecular formula C8H14N4O B11741684 3-Amino-1-ethyl-N,N-dimethyl-1H-pyrazole-4-carboxamide

3-Amino-1-ethyl-N,N-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B11741684
M. Wt: 182.22 g/mol
InChI Key: XBWZGWKPVWJJHF-UHFFFAOYSA-N
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Description

3-Amino-1-ethyl-N,N-dimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-ethyl-N,N-dimethyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with N,N-dimethylformamide dimethyl acetal, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-ethyl-N,N-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and halogenated pyrazoles.

Scientific Research Applications

3-Amino-1-ethyl-N,N-dimethyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-ethyl-N,N-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the nature of the interaction. The pathways involved may include binding to active sites, altering enzyme activity, or modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-ethyl-N,N-dimethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of new drugs and agrochemicals .

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

3-amino-1-ethyl-N,N-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C8H14N4O/c1-4-12-5-6(7(9)10-12)8(13)11(2)3/h5H,4H2,1-3H3,(H2,9,10)

InChI Key

XBWZGWKPVWJJHF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)N)C(=O)N(C)C

Origin of Product

United States

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